molecular formula C14H14N2O3S B3795336 5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide

5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide

Cat. No.: B3795336
M. Wt: 290.34 g/mol
InChI Key: SSAWPSGARIDZPC-UHFFFAOYSA-N
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Description

5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiazole ring, and a hydroxy-methylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the thiazole ring: The thiazole ring is introduced via a condensation reaction with appropriate thiazole precursors.

    Attachment of the hydroxy-methylbutynyl group: This step involves the addition of the hydroxy-methylbutynyl group to the furan ring through a nucleophilic substitution reaction.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological assays: The compound is used in various biological assays to study its effects on cellular processes.

Medicine

    Drug development:

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide analogs: Compounds with similar structures but different functional groups.

    Other furan carboxamides: Compounds with a furan ring and carboxamide group but different substituents.

Uniqueness

    Structural uniqueness: The presence of both furan and thiazole rings along with the hydroxy-methylbutynyl group makes this compound unique.

    Functional uniqueness:

Properties

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-14(2,18)6-5-10-3-4-11(19-10)13(17)16-9-12-15-7-8-20-12/h3-4,7-8,18H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAWPSGARIDZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(O1)C(=O)NCC2=NC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide
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5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide
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5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide
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5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide
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5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide
Reactant of Route 6
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5-(3-hydroxy-3-methylbut-1-ynyl)-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide

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